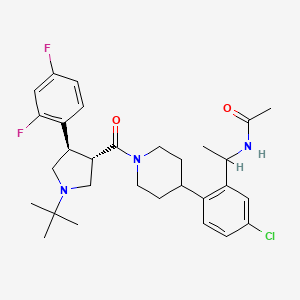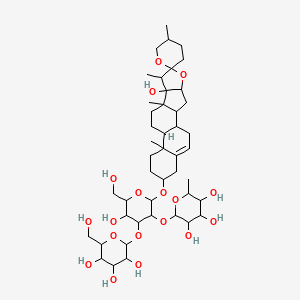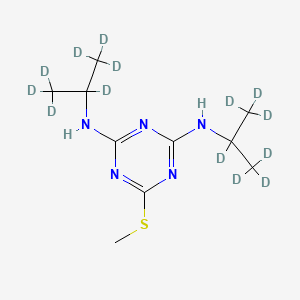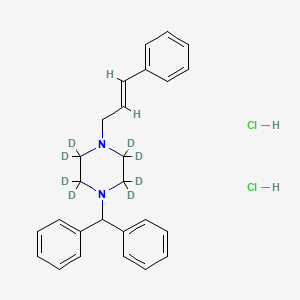
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride is a chemical compound with the molecular formula C7H18ClN3O and a molecular weight of 195.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with ethylene oxide to form 2-(4-methylpiperazin-1-yl)ethanol. This intermediate is then reacted with hydroxylamine to produce O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride can be compared with other similar compounds, such as:
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine: The non-hydrochloride form of the compound.
N-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine: A similar compound with a different substitution pattern.
4-methylpiperazine: The parent compound used in the synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride.
The uniqueness of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride lies in its specific structure and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H18ClN3O |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
O-[2-(4-methylpiperazin-1-yl)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H17N3O.ClH/c1-9-2-4-10(5-3-9)6-7-11-8;/h2-8H2,1H3;1H |
InChI Key |
ZRZCOSFSOQNOBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)

![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)

![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)


![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)

![3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299848.png)
![Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12299849.png)
![[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate](/img/structure/B12299862.png)
![Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12299871.png)

